molecular formula C18H18N2O5S B229855 N-[(4-methoxyphenyl)sulfonyl]tryptophan

N-[(4-methoxyphenyl)sulfonyl]tryptophan

Cat. No.: B229855
M. Wt: 374.4 g/mol
InChI Key: VBZKTKSXUUPPES-KRWDZBQOSA-N
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Description

N-[(4-Methoxyphenyl)sulfonyl]tryptophan is a sulfonamide derivative of the amino acid tryptophan, where the amino group is modified with a 4-methoxyphenylsulfonyl moiety. This modification enhances the compound's stability and modulates its physicochemical properties, making it relevant in pharmaceutical and biochemical research.

Properties

Molecular Formula

C18H18N2O5S

Molecular Weight

374.4 g/mol

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid

InChI

InChI=1S/C18H18N2O5S/c1-25-13-6-8-14(9-7-13)26(23,24)20-17(18(21)22)10-12-11-19-16-5-3-2-4-15(12)16/h2-9,11,17,19-20H,10H2,1H3,(H,21,22)/t17-/m0/s1

InChI Key

VBZKTKSXUUPPES-KRWDZBQOSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonamide Phenyl Ring

N-[(4-Methylphenyl)sulfonyl]tryptophan
  • Structure : The 4-methoxy group is replaced with a methyl group.
  • Properties : The methyl group is less polar than methoxy, reducing solubility in polar solvents. Molecular weight is 358.41 g/mol (CAS 67850-42-4), slightly lower than the methoxy analog due to the absence of oxygen .
  • Applications : Used in chiral separations and as a synthetic intermediate, similar to the methoxy variant but with altered lipophilicity .
N-{[4-(Acetylamino)phenyl]sulfonyl}-L-tryptophan
  • Structure : Features an acetamido group at the para position.
  • Molecular weight is higher (425.46 g/mol, ZINC5378510) .
  • Biological Relevance: Enhanced interactions with enzymes or receptors due to additional H-bond donors/acceptors.

Aryl vs. Alkyl Sulfonyl Groups

N-Methylsulfonyl (Ms) Tryptophan
  • Structure : Replaces the 4-methoxyphenyl group with a methylsulfonyl (Ms) group.
  • Properties : Simpler structure with reduced steric hindrance. Lower molecular weight (278.32 g/mol) and higher solubility in aqueous media compared to aryl sulfonamides .
  • Reactivity : More susceptible to nucleophilic attack due to the absence of aromatic stabilization.

Hybrid and Complex Derivatives

2-[(5-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide (7a)
  • Structure : Integrates the 4-methoxyphenylsulfonyl group into a triazole-piperidine hybrid.
  • The sulfonyl group aids in stabilizing the molecule’s conformation .
  • Biological Activity : Demonstrated in hybrid compounds for antimicrobial or enzyme inhibition studies.
N-(4-((4-Methoxyphenyl)sulfonamido)naphthalen-1-yl)-N-((4-methoxyphenyl)sulfonyl)glycine (16b)
  • Structure : Contains dual 4-methoxyphenylsulfonyl groups.
  • Properties : Enhanced electron-withdrawing effects and rigidity. Used in studies targeting Nrf2 activation, suggesting synergistic effects from multiple sulfonyl groups .

Carbamate-Protected Analogs

N-[[(4-Methoxyphenyl)methoxy]carbonyl]-L-tryptophan
  • Structure : Uses a carbamate (Moz) protecting group instead of sulfonamide.
  • Properties : Less stable under acidic conditions compared to sulfonamides. Molecular weight 396.41 g/mol (CAS 39545-09-0) .
  • Applications : Preferred in peptide synthesis where milder deprotection conditions are required.

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Solubility Key Functional Group
N-[(4-Methoxyphenyl)sulfonyl]tryptophan ~374.41* Moderate in DMSO 4-Methoxyphenylsulfonyl
N-[(4-Methylphenyl)sulfonyl]tryptophan 358.41 High in DMF 4-Methylphenylsulfonyl
N-Methylsulfonyltryptophan 278.32 High in H₂O Methylsulfonyl
N-{[4-(Acetylamino)phenyl]sulfonyl}-L-tryptophan 425.46 Low in H₂O 4-Acetamidophenylsulfonyl

*Estimated based on structural analogs.

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